![molecular formula C10H7ClN2O3 B14328986 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate CAS No. 109702-73-0](/img/structure/B14328986.png)
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to a chlorinated and methoxycarbonyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the chlorination of a methoxycarbonyl-substituted phenyl ring, followed by the introduction of a diazonium group through a diazotization reaction. This reaction is usually carried out under acidic conditions using sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted phenyl derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling Reactions: Phenols or aromatic amines in the presence of a base, such as sodium hydroxide, are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Coupling Reactions: Azo dyes.
Reduction Reactions: Aniline derivatives.
科学的研究の応用
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
4-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl group but differs in the presence of a boronic acid group instead of a diazonium group.
Indoxacarb: Contains a methoxycarbonyl group and a chlorinated phenyl ring but is structurally different due to the presence of an oxadiazine ring.
Uniqueness: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
特性
CAS番号 |
109702-73-0 |
|---|---|
分子式 |
C10H7ClN2O3 |
分子量 |
238.63 g/mol |
IUPAC名 |
methyl 4-chloro-2-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)7-3-2-6(11)4-8(7)9(14)5-13-12/h2-5H,1H3 |
InChIキー |
FJUCTGHNVUGWBI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
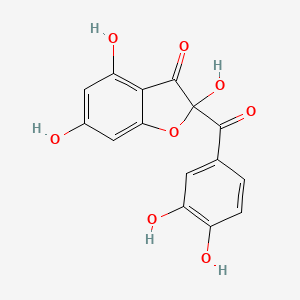
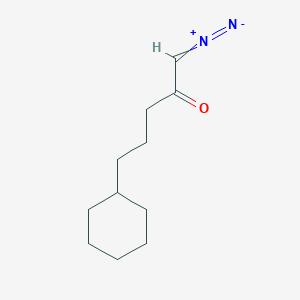

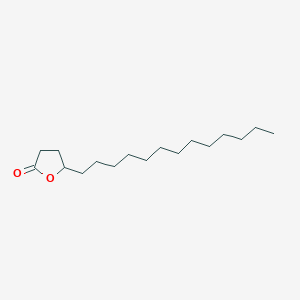
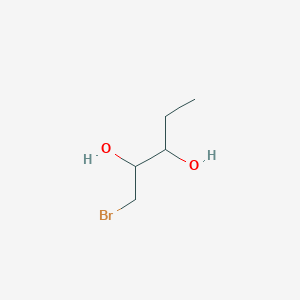
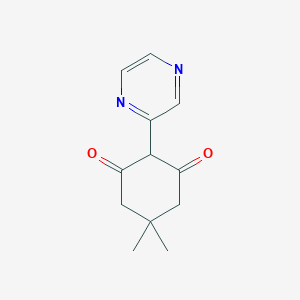
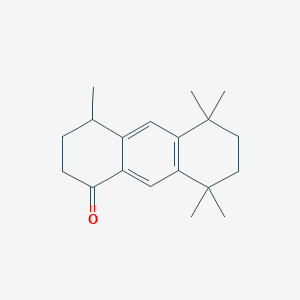
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
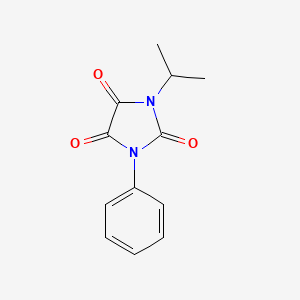
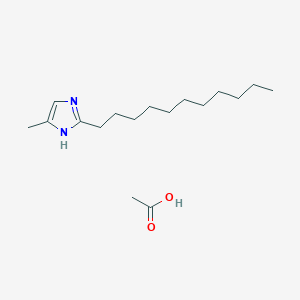

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
